

Spectroscopic Profile of 5-Iodoindole: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodoindole

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key molecular scaffolds is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-iodoindole**, a significant halogenated indole derivative.

Introduction to 5-Iodoindole

5-Iodoindole is a vital building block in synthetic organic chemistry and medicinal chemistry. The presence of the iodine atom at the 5-position of the indole ring provides a reactive handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures. A thorough characterization of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for **5-iodoindole**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group Assignment
~3400	N-H Stretch
~3100-3000	Aromatic C-H Stretch
~1600-1450	Aromatic C=C Stretch

Note: The N-H stretching frequency is sensitive to hydrogen bonding and may vary with concentration and solvent.^[1]

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
243	Molecular Ion $[\text{M}]^+$
Key Fragmentation	Loss of Iodine (I)

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are general protocols applicable to the analysis of **5-iodoindole**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **5-iodoindole** is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- **¹H NMR Acquisition:** A standard single-pulse experiment is used with a spectral width of 12-16 ppm. Typically, 16-64 scans are acquired with a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** A proton-decoupled single-pulse experiment is performed with a spectral width of 200-240 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Solid samples of **5-iodoindole** can be prepared as a potassium bromide (KBr) pellet or as a mull in Nujol.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, and plotted as transmittance or absorbance versus wavenumber.

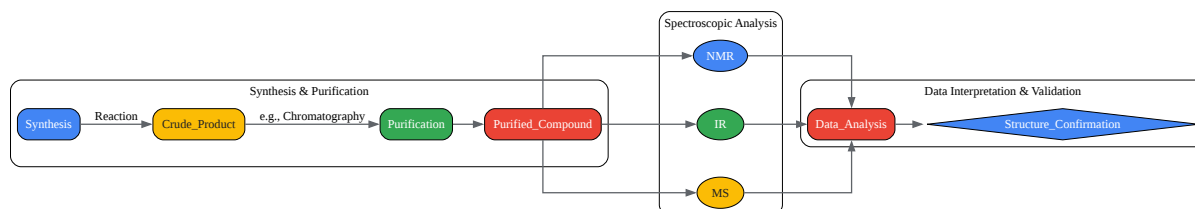
Mass Spectrometry (MS)

- **Sample Introduction:** The **5-iodoindole** sample is introduced into the mass spectrometer. For volatile compounds, electron impact (EI) ionization is common.
- **Ionization:** The sample is ionized, causing the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The general workflow for the synthesis and spectroscopic characterization of an indole derivative like **5-iodoindole** involves a series of logical steps to ensure the purity and correct

structural assignment of the compound.



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References

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